N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-chlorophenoxy)-2-methylpropanamido]-1-benzofuran-2-carboxamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-chlorophenoxy)-2-methylpropanamido]-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-chlorophenoxy)-2-methylpropanamido]-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzofuran core, followed by the introduction of the benzo[d][1,3]dioxol-5-yl and 4-chlorophenoxy groups. Common reagents used in these reactions include various halogenating agents, coupling reagents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-chlorophenoxy)-2-methylpropanamido]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-chlorophenoxy)-2-methylpropanamido]-1-benzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, materials science, and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-chlorophenoxy)-2-methylpropanamido]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methoxyphenoxy)-2-methylpropanamido)benzofuran-2-carboxamide
- N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(4-fluorophenoxy)-2-methylpropanamido)benzofuran-2-carboxamide
- N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(4-bromophenoxy)-2-methylpropanamido)benzofuran-2-carboxamide
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-chlorophenoxy)-2-methylpropanamido]-1-benzofuran-2-carboxamide is unique due to the presence of the 4-chlorophenoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties compared to similar compounds.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2O6/c1-26(2,35-17-10-7-15(27)8-11-17)25(31)29-22-18-5-3-4-6-19(18)34-23(22)24(30)28-16-9-12-20-21(13-16)33-14-32-20/h3-13H,14H2,1-2H3,(H,28,30)(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPCHNKZYUFABK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCO4)OC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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